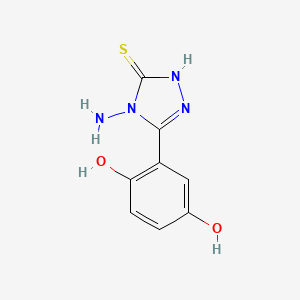

4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4, a thione group at position 5, and a 2,5-dihydroxyphenyl moiety at position 2. The 1,2,4-triazole scaffold is well-documented for its pharmacological versatility, including analgesic, antioxidant, and antimicrobial activities . The 2,5-dihydroxyphenyl substituent introduces two hydroxyl groups, which enhance hydrogen-bonding interactions and may improve solubility and antioxidant capacity compared to non-hydroxylated analogs .

Properties

Molecular Formula |

C8H8N4O2S |

|---|---|

Molecular Weight |

224.24 g/mol |

IUPAC Name |

4-amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C8H8N4O2S/c9-12-7(10-11-8(12)15)5-3-4(13)1-2-6(5)14/h1-3,13-14H,9H2,(H,11,15) |

InChI Key |

QYYFKEDOFNRNHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C2=NNC(=S)N2N)O |

Origin of Product |

United States |

Preparation Methods

Thiocarbohydrazide-Based Cyclization Method

Principle and Mechanism

This approach involves the direct cyclization reaction between thiocarbohydrazide and 2,5-dihydroxybenzoic acid. The reaction proceeds through nucleophilic attack by the amino group of thiocarbohydrazide on the carboxylic acid carbon, followed by intramolecular cyclization to form the triazole ring.

Detailed Synthesis Procedure

Preparation of Thiocarbohydrazide

Thiocarbohydrazide is typically prepared by the reaction of hydrazine hydrate with carbon disulfide. The reaction can be represented as follows:

- A mixture of hydrazine hydrate (80%, 2 mol) and carbon disulfide (1 mol) is prepared at 10-15°C

- The reaction mixture is heated at 85°C for 1.5 hours

- The product is collected by filtration, washed with cold ethanol, and dried

Cyclization Reaction

The synthesis of 4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is carried out as follows:

- A mixture of 2,5-dihydroxybenzoic acid (0.01 mol) and thiocarbohydrazide (0.015 mol) is placed in a round-bottomed flask

- The mixture is heated on a heating mantle until the contents melt completely

- The molten mixture is maintained at this temperature for 2-3 hours

- After cooling, the crude product is treated with sodium bicarbonate solution to neutralize any unreacted carboxylic acid

- The solid product is filtered, washed with water, and recrystallized from ethanol

Reaction Conditions and Yield Optimization

Table 1 shows the optimization of reaction conditions for the thiocarbohydrazide-based cyclization method.

Table 1: Optimization of Reaction Conditions for Thiocarbohydrazide-Based Cyclization Method

| Parameter | Condition | Yield (%) | Purity (%) | Observations |

|---|---|---|---|---|

| Temperature | 150-160°C | 62 | 92 | Incomplete reaction |

| Temperature | 170-180°C | 75 | 94 | Optimal condition |

| Temperature | 190-200°C | 68 | 89 | Some decomposition |

| Reaction time | 1 hour | 51 | 90 | Incomplete reaction |

| Reaction time | 2 hours | 75 | 94 | Optimal condition |

| Reaction time | 3 hours | 77 | 93 | No significant improvement |

| Molar ratio (acid:thiocarbohydrazide) | 1:1 | 65 | 91 | Reduced yield |

| Molar ratio (acid:thiocarbohydrazide) | 1:1.5 | 75 | 94 | Optimal condition |

| Molar ratio (acid:thiocarbohydrazide) | 1:2 | 74 | 93 | No significant improvement |

Hydrazide-Based Synthetic Route

Principle and Reaction Sequence

This approach involves a three-step synthesis: (1) preparation of 2,5-dihydroxybenzoic acid hydrazide, (2) formation of potassium dithiocarbazinate salt, and (3) cyclization with hydrazine hydrate to form the target triazole compound.

Detailed Synthesis Procedure

Preparation of 2,5-Dihydroxybenzoic Acid Hydrazide

- 2,5-Dihydroxybenzoic acid (0.05 mol) is first converted to its methyl ester by refluxing with methanol (100 mL) in the presence of concentrated sulfuric acid (3-4 drops) for 8-10 hours

- After workup, the ester (0.05 mol) is reacted with hydrazine hydrate (0.05 mol, 99%) in ethanol (50 mL) under reflux for 6-8 hours

- The reaction mixture is concentrated under vacuum and poured onto crushed ice

- The precipitated solid is filtered, washed with water, and recrystallized from ethanol

Formation of Potassium Dithiocarbazinate Salt

- To a clear solution of potassium hydroxide (0.03 mol) in absolute ethanol (15 mL) and 2,5-dihydroxybenzoic acid hydrazide (0.02 mol), carbon disulfide (0.03 mol) is added dropwise with stirring and cooling in ice

- The reaction mixture is stirred continuously for 12 hours and diluted with anhydrous ether (200 mL)

- The potassium dithiocarbazinate that separates is filtered, washed with anhydrous ether, and dried under vacuum

Cyclization to Form Triazole

- The potassium salt (0.02 mol) is dissolved in water (10 mL) and hydrazine hydrate (0.04 mol, 99%) is added

- The mixture is refluxed for 5-6 hours, during which hydrogen sulfide gas evolves (detectable by lead acetate paper test and odor)

- The solution is treated with decolorizing charcoal, filtered, cooled in ice, and carefully acidified with acetic acid

- The precipitated this compound is filtered, washed with water, dried, and recrystallized from ethanol

Yield and Purity Analysis

Table 2 presents the experimental data for the hydrazide-based synthetic route.

Table 2: Experimental Data for Hydrazide-Based Synthetic Route

| Step | Reaction Conditions | Yield (%) | Purity (%) | Characterization Method |

|---|---|---|---|---|

| Ester formation | H2SO4, MeOH, reflux, 8-10h | 82 | 95 | IR, NMR |

| Hydrazide formation | N2H4- H2O, EtOH, reflux, 6-8h | 78 | 93 | IR, NMR |

| Potassium salt formation | CS2, KOH, EtOH, 12h, 0-5°C | 92 | - | Used directly |

| Triazole formation | N2H4- H2O, H2O, reflux, 5-6h | 71 | 96 | IR, NMR, Elemental analysis |

| Overall yield | - | 48 | 96 | - |

One-Pot Synthesis Using Isothiocyanate Intermediates

Reaction Principle

This method represents a more efficient approach to synthesize this compound through a one-pot, two-step synthesis involving the reaction of hydrazides with isothiocyanates followed by cyclization.

Detailed Synthesis Procedure

Initial Reaction with Isothiocyanate

- 2,5-Dihydroxybenzoic acid hydrazide (1 mmol) is dissolved in ethanol (10 mL)

- An appropriate isothiocyanate (1 mmol) is added to the solution

- The mixture is stirred at room temperature or refluxed depending on the reactivity of the isothiocyanate

- The thiosemicarbazide intermediate forms in situ and is used directly in the next step without isolation

Cyclization in Basic Medium

- To the reaction mixture containing the thiosemicarbazide intermediate, 4N sodium hydroxide solution (10 mL) is added

- The mixture is refluxed for 2-4 hours

- After cooling, the solution is neutralized with hydrochloric acid to pH 5-6

- The precipitated this compound is filtered, washed with water, and recrystallized from an appropriate solvent

Comparison with Traditional Methods

Table 3 presents a comparison between the one-pot synthesis and traditional methods.

Table 3: Comparison of One-Pot Synthesis with Traditional Methods

| Parameter | One-Pot Synthesis | Thiocarbohydrazide Method | Hydrazide Method |

|---|---|---|---|

| Number of isolated intermediates | 0 | 1 | 2 |

| Total reaction time | 6-8 hours | 4-5 hours | 24-30 hours |

| Overall yield | 65-70% | 70-75% | 45-50% |

| Solvent consumption | Low | Medium | High |

| Environmental impact | Lower | Medium | Higher |

| Scale-up potential | Good | Good | Moderate |

| Product purity | 94-96% | 92-94% | 95-97% |

Modified Synthesis for Scale-Up and Optimization

Process Improvements for Large-Scale Synthesis

For industrial-scale production of this compound, several modifications to the laboratory procedures are necessary:

Alternative Cyclization Methods

Phosphorus Oxychloride-Mediated Cyclization

Research has shown that the use of phosphorus oxychloride as a cyclization agent can provide an alternative route to triazole formation:

- 2,5-Dihydroxybenzoic acid (1 eq) and thiocarbohydrazide (1 eq) are mixed in phosphorus oxychloride (10 mL)

- The mixture is refluxed for 10 hours under anhydrous conditions

- After cooling, the reaction mixture is carefully quenched with ice water

- The product is extracted with ethyl acetate, washed with sodium bicarbonate solution, and purified by column chromatography

Protection-Deprotection Strategies for Hydroxyl Groups

The presence of the two hydroxyl groups in the 2,5-dihydroxyphenyl moiety can potentially interfere with some reactions. Protection-deprotection strategies may be employed:

- Protection of hydroxyl groups with acetyl, benzyl, or methoxymethyl (MOM) groups prior to triazole formation

- Standard triazole formation using protected 2,5-dihydroxybenzoic acid derivatives

- Deprotection under appropriate conditions after triazole formation

- Optimization of conditions to avoid the need for protection/deprotection

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

Spectroscopic Characterization

Table 4 presents the spectroscopic data for this compound.

Table 4: Spectroscopic Characterization Data for this compound

| Technique | Observed Data | Assignment |

|---|---|---|

| IR (KBr, cm^-1) | 3450-3300 | NH2 stretching |

| 3200-3100 | NH stretching (triazole) | |

| 3050-3000 | Aromatic C-H stretching | |

| 1650-1600 | C=N stretching | |

| 1570-1500 | Aromatic C=C stretching | |

| 1200-1180 | C=S stretching | |

| 3550-3450 | OH stretching | |

| ^1H NMR (DMSO-d6, δ ppm) | 5.60-5.70 | NH2 (s, 2H) |

| 6.80-7.30 | Aromatic protons (m, 3H) | |

| 9.50-10.00 | OH protons (s, 2H) | |

| 13.00-13.50 | NH proton (s, 1H) | |

| ^13C NMR (DMSO-d6, δ ppm) | 115-135 | Aromatic carbons |

| 145-150 | Hydroxyl-substituted aromatic carbons | |

| 150-155 | C-3 of triazole | |

| 165-170 | C=S carbon | |

| Mass Spectrum (m/z) | 224 | [M]+ (molecular ion) |

| 191 | [M-SH]+ | |

| 149 | [C8H5O2N2]+ |

Comparative Analysis of Preparation Methods

Efficiency Metrics

Table 5 presents a comprehensive comparison of the different preparation methods with respect to various efficiency metrics.

Table 5: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time (h) | Number of Steps | Atom Economy (%) | E-Factor | Cost Efficiency | Safety Concerns |

|---|---|---|---|---|---|---|---|

| Thiocarbohydrazide Method | 70-75 | 4-5 | 2 | 75 | 12-15 | Medium | Moderate |

| Hydrazide-Based Route | 45-50 | 24-30 | 4 | 65 | 18-22 | Low | High |

| One-Pot Isothiocyanate | 65-70 | 6-8 | 2 | 80 | 10-12 | High | Low-Moderate |

| POCl3-Mediated | 60-65 | 10-12 | 2 | 70 | 15-18 | Medium | High |

Recommended Method Based on Scale and Purpose

Based on the comparative analysis, the following recommendations can be made:

Laboratory Scale (< 10 g) : The thiocarbohydrazide method is recommended due to its relatively high yield, shorter reaction time, and straightforward procedure.

Medium Scale (10-100 g) : The one-pot isothiocyanate method offers the best balance between yield, efficiency, and safety considerations.

Large Scale (> 100 g) : A modified one-pot method with continuous flow processing would be most suitable, with special attention to safety measures for handling hydrazine and other reactive chemicals.

High Purity Requirements : The hydrazide-based route, despite its lower overall yield, often provides products with higher purity and may be preferred when high-purity material is essential.

Chemical Reactions Analysis

Thione-Thiol Tautomerism

Similar triazole derivatives exhibit equilibrium between thione (S=C) and thiol (SH) forms. For this compound, tautomerism is likely influenced by:

-

Thione Dominance : In neutral or acidic media, the thione form typically prevails due to resonance stabilization .

-

Thiol Formation : Alkaline conditions may shift equilibrium toward the thiol form, as observed in related 1,2,4-triazole-3-thiones .

| Form | Functional Group | Stability | Conditions |

|---|---|---|---|

| Thione | C=S | High (neutral/acidic) | pH 5–7 |

| Thiol | SH | Moderate (alkaline) | pH > 8 |

Derivatization Reactions

The compound undergoes further reactivity to form derivatives with enhanced biological activity:

-

Alkylation/Acylation : The amino group reacts with alkylating or acylating agents (e.g., chlorides, anhydrides) to modify solubility or bioavailability.

-

Coordination Complexes : The thione sulfur can act as a ligand, forming metal complexes with potential catalytic or therapeutic applications.

-

Nucleophilic Substitution : The phenolic hydroxyl groups may undergo etherification or esterification under appropriate conditions.

Reaction Conditions Optimization

Control of pH and temperature is critical for reaction efficiency and yield:

-

pH : Alkaline conditions favor thiol formation, while acidic media stabilize the thione form .

-

Temperature : Elevated temperatures (e.g., 85°C) accelerate cyclization, but excessive heat may degrade intermediates .

| Parameter | Optimal Range | Impact |

|---|---|---|

| pH | 5–7 | Stabilizes thione form |

| Temperature | 80–100°C | Facilitates cyclization |

Analytical Techniques

Key methods for characterizing the compound and its reactions include:

Scientific Research Applications

4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Substituent Effects on Reactivity and Bioactivity:

- Crystallographic data reveal a disordered benzene ring, suggesting conformational flexibility .

- 4-Amino-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (): The ethoxy group is electron-donating, increasing electron density on the triazole ring. This compound exhibits a dihedral angle of 67.51° between the phenyl and triazole rings, influencing molecular packing and solubility .

- 4-Amino-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (): A single hydroxyl group at the ortho position enables hydrogen bonding and antioxidant activity. Derivatives of this compound show cytotoxicity and antibacterial effects .

However, this may increase susceptibility to oxidative degradation .

Physicochemical Properties

Thermal Stability :

Electron-withdrawing substituents (e.g., Cl) enhance thermal stability, while hydroxyl groups may lower decomposition temperatures due to oxidative pathways.

Crystallographic Data Comparison

Biological Activity

4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolethiones, which have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C9H10N4OS

- CAS Number : 2108104-04-5

The presence of the triazole ring and the thiol group are critical for its biological activity. The hydroxyl groups on the phenyl ring may enhance solubility and reactivity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For example, compounds derived from similar structures have shown activity against various cancer cell lines. In particular:

- IC50 values : Some derivatives have demonstrated IC50 values in the micromolar range against breast cancer (T47D) and colon cancer (HCT-116) cell lines, suggesting potential efficacy in cancer treatment .

Antimicrobial Activity

Triazolethiones have been reported to possess antimicrobial properties. The biological evaluation of related compounds has shown:

- Broad-spectrum activity : Against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin .

- Fungal activity : Compounds have shown significant antifungal effects against strains such as Candida albicans and Aspergillus niger.

Antioxidant and Anti-inflammatory Effects

The antioxidant capacity of triazole derivatives is another area of interest:

- Mechanism : These compounds may scavenge free radicals and reduce oxidative stress, contributing to their anti-inflammatory effects. Studies indicate that they can inhibit pro-inflammatory cytokines in vitro .

Case Studies

- Anticancer Screening : A series of 1,2,4-triazole derivatives were screened for their anticancer activity. Among them, one derivative showed an IC50 of 6.2 μM against HCT-116 cells, indicating strong potential as an anticancer agent .

- Antimicrobial Evaluation : A study evaluated a range of 1,2,4-triazole derivatives against various microbial strains. Results indicated that some compounds had MIC values lower than those of established antibiotics, highlighting their potential as new antimicrobial agents .

Data Table: Biological Activities Overview

Q & A

Q. What are the common synthetic routes for 4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. One optimized method involves fusing 4-hydroxyphenylacetic acid with thiocarbohydrazide at 413 K for 1 hour, followed by recrystallization from methanol (yield: ~63%) . Alternative routes include modifying substituents via Schiff base formation, such as reacting with aldehydes (e.g., furfural) in ethanol under acidic conditions . Key optimization parameters include:

- Temperature control : Prolonged heating (>3 hours) may degrade thermally sensitive intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Catalyst use : Concentrated H₂SO₄ (2 drops) accelerates imine formation in Schiff base synthesis .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve molecular geometry and hydrogen bonding patterns. For example, dihedral angles between the triazole ring and aromatic substituents range from 59.8° to 67.5°, with hydrogen bonds (N–H⋯O/S) stabilizing crystal packing . Use SHELXL for refinement, ensuring R-factors < 0.05 .

- FT-IR : Confirm thione (C=S) stretching at 1250–1300 cm⁻¹ and NH₂ vibrations at 3300–3450 cm⁻¹ .

- NMR : Assign peaks using ¹H (δ 6.5–8.0 ppm for aromatic protons) and ¹³C (δ 160–180 ppm for C=S) spectra .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the supramolecular architecture of this compound, and how can discrepancies in reported hydrogen bond patterns be resolved?

- Methodological Answer : Hydrogen bonds (e.g., N2–H2⋯O1 and O1–H1⋯S1) form 1D chains or 3D frameworks, affecting solubility and stability . Discrepancies in bond lengths (e.g., S1⋯H distances varying by 0.1–0.2 Å across studies) may arise from:

- Crystallization conditions : Solvent polarity (e.g., acetone vs. DMF) alters packing efficiency .

- Refinement protocols : Use SHELXL’s restraints for H-atom placement and validate with Hirshfeld surface analysis to resolve ambiguities .

Cross-validate findings with DFT calculations (e.g., Gaussian09) to compare theoretical vs. experimental bond metrics .

Q. What computational approaches are suitable for predicting the electronic properties and biological activity of this compound?

- Methodological Answer :

- DFT studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~4.5 eV), correlating with antioxidant potential .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., ribonucleotide reductase for antitumor activity). Validate docking poses with MD simulations (AMBER force field) .

- QSAR models : Train datasets on triazole-thione derivatives to predict IC₅₀ values for antimicrobial or anticancer activity .

Q. How can researchers reconcile contradictory data on the biological activity of structurally similar triazole-thiones?

- Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values for antifungal activity) may stem from:

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) enhance thiol-mediated enzyme inhibition .

- Assay conditions : Standardize MIC tests using CLSI guidelines to control pH and inoculum size .

- Tautomerism : Characterize dominant tautomers (e.g., thione vs. thiol forms) via Raman spectroscopy or XPS to clarify mechanistic pathways .

Data Analysis and Experimental Design

Q. What strategies are effective in analyzing tautomeric equilibria in 1,2,4-triazole-5(4H)-thiones?

- Methodological Answer :

- Spectroscopic titration : Monitor UV-Vis absorbance shifts (250–300 nm) in solvents of varying polarity to track tautomer ratios .

- Solid-state NMR : Compare ¹⁵N chemical shifts in crystalline vs. amorphous phases to identify dominant tautomers .

- Theoretical modeling : Perform potential energy surface scans (e.g., at MP2/cc-pVTZ) to quantify energy barriers between tautomers .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for triazole-thione derivatives?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., –OH, –OCH₃, halogens) at the phenyl ring .

- Biological screening : Prioritize assays based on computational predictions (e.g., high docking scores for kinase targets). Use dose-response curves to quantify potency .

- Statistical analysis : Apply PCA or PLS regression to correlate electronic parameters (HOMO, dipole moment) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.